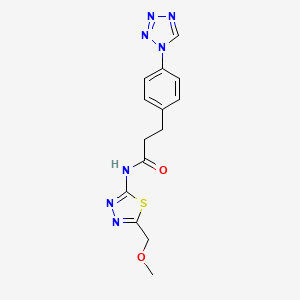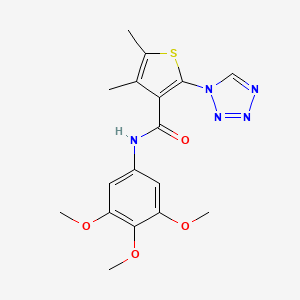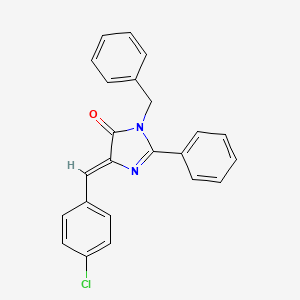
C21H29FN4O4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that features a variety of functional groups, including a fluoro-substituted quinazoline ring, a piperidine ring, and a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl({1-[2-(7-fluoro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)ethyl]piperidin-4-yl})carbamic acid involves multiple steps, typically starting with the preparation of the quinazoline core. The fluoro-substituted quinazoline can be synthesized through a series of reactions, including nitration, reduction, and cyclization. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the tert-butyl carbamate group under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl({1-[2-(7-fluoro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)ethyl]piperidin-4-yl})carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluoro group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of fluoroquinazoline analogs .
Wissenschaftliche Forschungsanwendungen
Tert-butyl({1-[2-(7-fluoro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)ethyl]piperidin-4-yl})carbamic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings .
Wirkmechanismus
The mechanism of action of Tert-butyl({1-[2-(7-fluoro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)ethyl]piperidin-4-yl})carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the modulation of neurotransmitter levels in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluoroquinazoline derivatives and piperidine-containing molecules. Examples include:
- 7-Fluoro-3-methylquinazoline
- Piperidin-4-yl carbamates
- Fluoroquinolones
Uniqueness
What sets Tert-butyl({1-[2-(7-fluoro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)ethyl]piperidin-4-yl})carbamic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C21H29FN4O4 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
methyl 2-[1-[2-[[4-(4-fluorophenyl)piperazine-1-carbonyl]amino]acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C21H29FN4O4/c1-30-20(28)14-16-6-8-25(9-7-16)19(27)15-23-21(29)26-12-10-24(11-13-26)18-4-2-17(22)3-5-18/h2-5,16H,6-15H2,1H3,(H,23,29) |
InChI-Schlüssel |
MZDXDRJZXKJMGV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide](/img/structure/B12172490.png)

![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12172506.png)
![3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide](/img/structure/B12172518.png)
![Indan-5-yl[(2,4,6-trimethylphenyl)sulfonyl]amine](/img/structure/B12172520.png)

![1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide](/img/structure/B12172549.png)

![3-Cyclobutene-1,2-dione, 3-[4-(dimethylamino)phenyl]-4-hydroxy-](/img/structure/B12172555.png)
![6-(thiophen-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12172560.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12172563.png)
![3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12172567.png)
![4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12172568.png)
